molecular formula C31H30ClNO2 B15096357 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B15096357
M. Wt: 484.0 g/mol
InChI Key: IUROFEWXPXHOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound with a complex structure It features a quinoline core, a chlorophenyl group, and a naphthalen-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene and appropriate catalysts.

    Attachment of the Naphthalen-2-yloxy Moiety: This step involves the etherification of the quinoline derivative with naphthalen-2-ol, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF for etherification reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl derivatives: These compounds share a similar quinoline core but differ in the substituents attached to the quinoline ring.

    Naphthalen-2-yloxy derivatives: Compounds with the naphthalen-2-yloxy moiety but different core structures.

Uniqueness

1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H30ClNO2

Molecular Weight

484.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3H-quinolin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C31H30ClNO2/c1-21-9-16-28-27(17-21)31(4,24-11-13-25(32)14-12-24)20-30(2,3)33(28)29(34)19-35-26-15-10-22-7-5-6-8-23(22)18-26/h5-18H,19-20H2,1-4H3

InChI Key

IUROFEWXPXHOIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=C(C=C3)Cl)(C)C)C(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.